molecular formula C12H13NO B13690286 3-Allyl-4-methoxy-1H-indole

3-Allyl-4-methoxy-1H-indole

Cat. No.: B13690286
M. Wt: 187.24 g/mol
InChI Key: BAELVXPEIANDSD-UHFFFAOYSA-N
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Description

3-Allyl-4-methoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound features an allyl group at the third position and a methoxy group at the fourth position of the indole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4-methoxy-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, the starting materials would include a phenylhydrazine derivative with an allyl group and a methoxy-substituted aldehyde or ketone.

Industrial Production Methods: Industrial production of indole derivatives often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Allyl-4-methoxy-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Allyl-4-methoxy-1H-indole involves its interaction with various molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 3-Allyl-4-methoxy-1H-indole is unique due to the presence of both the allyl and methoxy groups, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Biological Activity

3-Allyl-4-methoxy-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique structure that includes an allyl group and a methoxy substituent. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C10H11NC_{10}H_{11}N with a molecular weight of 159.20 g/mol. The presence of an allyl group at position 3 and a methoxy group at position 4 on the indole ring enhances its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC10_{10}H11_{11}N
Molecular Weight159.20 g/mol
XLogP33.1
Hydrogen Bond Acceptor Count1
Hydrogen Bond Donor Count1
Exact Mass159.089

Biological Activities

Research indicates that indole derivatives, including this compound, possess diverse biological activities such as:

  • Antimicrobial Activity : Indoles have shown significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, studies have demonstrated that compounds similar to this compound exhibit minimum inhibitory concentrations (MICs) in the low microgram range against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Antioxidant Properties : Indole derivatives are known for their ability to scavenge free radicals, thereby exhibiting antioxidant activity. This property is crucial for potential therapeutic applications in oxidative stress-related diseases.
  • Anti-inflammatory Effects : Some studies suggest that indole compounds can modulate inflammatory responses, providing a basis for their use in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy :
    In a study evaluating the antimicrobial activity of various indole derivatives, including this compound, it was found that these compounds inhibited the growth of S. aureus with an MIC as low as 1 μg/mL against resistant strains . This highlights the potential of this compound in addressing antibiotic resistance.
  • Synthesis and Evaluation :
    A recent synthesis of indole derivatives demonstrated that modifications at the allylic position significantly influenced biological activity. The synthesized compounds were evaluated for their antimicrobial properties, showing promising results against both Gram-positive and Gram-negative bacteria .

Future Research Directions

Further studies are necessary to fully elucidate the specific interactions of this compound with biological systems. Potential areas of exploration include:

  • Mechanistic Studies : Understanding the molecular mechanisms through which this compound exerts its biological effects could lead to enhanced therapeutic applications.
  • Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological activity will provide insights into optimizing this compound for pharmaceutical use.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-methoxy-3-prop-2-enyl-1H-indole

InChI

InChI=1S/C12H13NO/c1-3-5-9-8-13-10-6-4-7-11(14-2)12(9)10/h3-4,6-8,13H,1,5H2,2H3

InChI Key

BAELVXPEIANDSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CC=C

Origin of Product

United States

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